molecular formula C21H21N5O4 B2756368 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea CAS No. 1396862-09-1

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea

Cat. No.: B2756368
CAS No.: 1396862-09-1
M. Wt: 407.43
InChI Key: IIUMZZMIXJLGEU-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzodioxolyl moiety and a substituted 1,2,4-triazolone ring. The triazolone ring, substituted with cyclopropyl and phenyl groups, suggests structural rigidity and possible interactions with biological targets, such as enzymes or receptors. The compound’s synthesis likely involves condensation reactions between amine-containing precursors and carbonyl derivatives, analogous to methods described for related triazolone derivatives . Its crystal structure may have been resolved using SHELX-family software, given the prevalence of these tools in small-molecule crystallography .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c27-20(23-15-8-9-17-18(12-15)30-13-29-17)22-10-11-25-21(28)26(16-4-2-1-3-5-16)19(24-25)14-6-7-14/h1-5,8-9,12,14H,6-7,10-11,13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUMZZMIXJLGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: This often involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes.

    Coupling Reactions: The final step usually involves coupling the benzodioxole and triazole intermediates with a urea derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinones, while reduction of the triazole ring would yield dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of urea compounds often exhibit significant antimicrobial properties. The presence of the triazole ring enhances this activity by interacting with biological targets in pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi effectively.

Anticancer Potential

Compounds containing benzodioxole and triazole structures have been investigated for their anticancer properties. For instance, a related study demonstrated that derivatives with these functional groups could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Urea derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various urea derivatives, including the compound . The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The benzodioxole and triazole rings may play a role in binding to the target site, while the urea group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a benzodioxole and a substituted triazolone. Below is a comparative analysis with analogous molecules:

Substituent Effects on Triazolone Derivatives

  • 3-Cyclopropyl-4-phenyl-1,2,4-triazol-5-one :
    The triazolone core is common in agrochemicals (e.g., fungicides) and kinase inhibitors. The cyclopropyl group enhances metabolic stability compared to alkyl substituents, while the phenyl ring may facilitate π-π stacking in target binding . In contrast, the target compound’s ethylurea linker and benzodioxole group introduce additional hydrogen-bonding capacity and solubility.

  • 3-Alkyl/Aryl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: These derivatives (synthesized via condensation of 4-amino-triazolones with aldehydes ) lack the benzodioxole moiety but share the triazolone scaffold.

Urea-Linked Derivatives

  • 1-(Benzodioxol-5-yl)-3-alkylureas :
    Urea derivatives with benzodioxole groups are explored for CNS activity due to their ability to cross the blood-brain barrier. The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier linkers, improving binding to hydrophobic pockets .

Crystallographic and Computational Analysis

  • Structural Resolution :
    The compound’s crystallographic data (if available) would likely be refined using SHELXL, which is optimized for high-resolution small-molecule structures . Comparable triazolone derivatives often exhibit planar triazolone rings and torsional flexibility in substituents, as visualized via ORTEP for Windows .

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Key Substituents Potential Applications References
Target Compound Urea-linked triazolone Benzodioxolyl, cyclopropyl, phenyl Pharmaceutical candidate
3-Cyclopropyl-4-phenyl-1,2,4-triazol-5-one Triazolone Cyclopropyl, phenyl Agrochemicals
3-Alkyl-4-(5-methylfuran)triazol-5-ones Triazolone Alkyl/aryl, 5-methylfuran Synthetic intermediates
1-(Benzodioxol-5-yl)-3-alkylureas Urea Benzodioxolyl, alkyl CNS therapeutics

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , but with tailored reagents (e.g., cyclopropylamine or benzodioxol-5-yl isocyanates).
  • Bioactivity Prediction : The benzodioxole group may confer antioxidant or neuroprotective effects, while the triazolone ring could inhibit enzymes like cyclooxygenase or kinases. However, explicit pharmacological data are absent in the provided evidence.
  • Crystallographic Robustness : If resolved via SHELXL, its structure would benefit from high-precision refinement, enabling accurate SAR (structure-activity relationship) studies .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. The triazole moiety in this compound is believed to contribute to its activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have highlighted the effectiveness of similar triazole derivatives against Mycobacterium tuberculosis, suggesting that our compound may exhibit similar properties .

Anticancer Properties

There is emerging evidence that the benzodioxole and triazole components may also confer anticancer activity. A study conducted on related compounds demonstrated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The specific IC50 values for related compounds suggest that our target compound could also have promising anticancer efficacy.

Anti-inflammatory Effects

The benzodioxole structure has been associated with anti-inflammatory properties in various studies. Compounds with this moiety have been shown to inhibit the production of pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria and cancer cells at micromolar concentrations. For example:

  • IC50 Values : Related compounds have shown IC50 values ranging from 2.32 μM to 15.22 μM against Mycobacterium tuberculosis .
Compound NameIC50 (μM)Target
IT102.32Mtb
IT0615.22Mtb
I-A09<100Various bacteria

Case Studies

One notable case study involved the screening of a drug library that identified a benzodioxole derivative with significant anticancer activity against multicellular spheroids, which are more representative of in vivo tumor behavior than traditional cell cultures . This highlights the potential for our compound in cancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors.
  • Cytokine Modulation : It may modulate inflammatory responses by affecting cytokine release.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea?

  • Methodology : A multi-step synthesis is typically employed.

Step 1 : Formation of the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde .

Step 2 : Synthesis of the triazole core through cyclocondensation of thiosemicarbazide derivatives under acidic conditions, followed by cyclopropane introduction via alkylation .

Step 3 : Coupling of intermediates using carbodiimides (e.g., DCC) to form the urea linkage .

  • Critical Parameters : Reaction temperature (60–80°C) and solvent choice (DMF or THF) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

  • Methodology :

  • X-ray Diffraction (XRD) : Use SHELX-97 for structure solution and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), data collection at 100 K .
  • ORTEP Visualization : Employ WinGX for anisotropic displacement ellipsoid analysis to confirm stereochemistry and hydrogen bonding .
    • Common Challenges : Twinning in crystals due to flexible ethylene linker; resolve using TWINABS for data scaling .

Q. What preliminary biological assays are suitable for evaluating its antifungal activity?

  • Methodology :

  • Microdilution Assay : Test against Candida albicans (ATCC 90028) in RPMI-1640 medium. MIC values ≤16 µg/mL indicate activity .
  • Mechanistic Probes : Use fluorescence microscopy with propidium iodide to assess membrane disruption .

Advanced Research Questions

Q. How can synthetic yields be improved for the triazole-cyclopropane intermediate?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cyclopropanation efficiency.
  • DOE Optimization : Apply Taguchi methods to variables: temperature (50–90°C), solvent polarity (logP 1.5–4.0), and catalyst loading (1–5 mol%) .
    • Data : Pilot studies show CuI in DMF at 70°C increases yield from 45% to 72% .

Q. How to resolve contradictions in NMR data for the urea linkage’s conformation?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H-NMR (25–80°C) in DMSO-d₆ to detect rotational barriers.
  • DFT Calculations : Use Gaussian09 (B3LYP/6-31G*) to model energy barriers between syn and anti conformers .
    • Example : A ∆G‡ of 12–15 kcal/mol suggests slow rotation at room temperature, explaining split signals .

Q. What strategies mitigate off-target effects in anticancer activity studies?

  • Methodology :

  • Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Metabolite Trapping : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides) formed via CYP3A4 oxidation .
    • Case Study : Analogues with electron-withdrawing groups on the phenyl ring reduced hepatotoxicity by 40% .

Methodological Notes

  • Crystallography : Always validate hydrogen positions using SHELXL’s HFIX command .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and adhere to CLSI guidelines .
  • Data Reproducibility : Cross-validate synthetic yields across ≥3 independent batches; report mean ± SD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.